N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,3-thiazole ring substituted at position 4 with a 4-cyanophenyl group and at position 2 with a 3-methyl-1,2-oxazole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c1-9-6-13(21-19-9)14(20)18-15-17-12(8-22-15)11-4-2-10(7-16)3-5-11/h2-6,8H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTUVFJNCNWRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.31 g/mol. The compound features a thiazole ring and an oxazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is usually achieved through condensation reactions involving thiourea derivatives.
- Introduction of the Cyanophenyl Group : Achieved via nucleophilic substitution.
- Oxazole Formation : The oxazole ring is constructed through cyclization reactions involving appropriate precursors.
- Final Amide Coupling : This step involves the reaction of the oxazole with an amine to form the final carboxamide structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and oxazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | E. coli | Moderate Inhibition |
| Similar Thiazole Derivatives | Staphylococcus aureus | Strong Inhibition |
Anticancer Potential
The compound has also been evaluated for its anticancer activity. A study demonstrated that derivatives containing thiazole and oxazole structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis.
Immunomodulatory Effects
This compound has shown potential as an immunomodulatory agent. It was found to suppress the production of pro-inflammatory cytokines such as TNF-alpha in human immune cells . This suggests its possible application in treating autoimmune disorders.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to active sites.
- Receptor Modulation : It may alter receptor functions by binding to allosteric sites or competing with natural ligands.
- Signal Transduction Interference : The compound might disrupt signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Study on Antimicrobial Activity : A comparative analysis showed that thiazole derivatives exhibited varying degrees of antibacterial activity against common pathogens .
- Results : The most effective compounds were those with electron-withdrawing groups on the phenyl ring.
-
Cancer Cell Line Study : Research demonstrated that specific derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .
- Findings : These compounds were particularly effective against MCF7 and MDA-MB-231 cell lines.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research has demonstrated that derivatives of this compound exhibit potent antifungal activity against various fungal strains. For instance, the compound's structural analogs have been shown to inhibit the growth of fungi by disrupting cell wall synthesis and function, which is critical for fungal survival .
Case Study: Isavuconazole
A notable derivative, Isavuconazole, has been extensively studied for its efficacy against invasive fungal infections. Clinical trials have indicated that Isavuconazole is effective against pathogens such as Aspergillus and Candida, showcasing the potential of compounds with similar thiazole and oxazole moieties in antifungal therapy .
Anticancer Properties
The compound also shows promise in oncology. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. The thiazole ring system is known for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Research Findings
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses. This effect is particularly relevant in chronic inflammatory diseases where cytokine levels are elevated.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties. They may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .
Potential Mechanisms
- Reduction of Oxidative Stress : The compound may help reduce oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Levels : It may influence neurotransmitter systems, potentially improving cognitive function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is crucial for optimizing its pharmacological properties. Various modifications to the thiazole and oxazole rings can enhance potency and selectivity against target pathogens or disease processes.
| Modification | Effect on Activity |
|---|---|
| Substitution on Thiazole | Increases antifungal activity |
| Variations in Carboxamide Group | Enhances anticancer effects |
| Alterations in Methyl Group | Improves anti-inflammatory properties |
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural features of the target compound and its analogs:
Key Observations :
Pharmacological Activity Comparison
Inference: The target compound’s cyano group may enhance binding to cysteine proteases or kinases, as seen in other cyanophenyl-containing inhibitors .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 3 | Analog 4 |
|---|---|---|---|---|
| Molecular Weight | ~325 g/mol | ~434 g/mol | ~337 g/mol | ~318 g/mol |
| LogP (predicted) | ~2.5 | ~3.1 | ~2.8 | ~2.2 |
| Hydrogen Bond Acceptors | 5 | 7 | 5 | 6 |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
